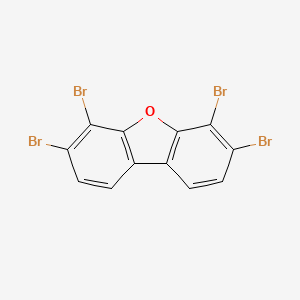![molecular formula C14H14N4O B14227127 n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide CAS No. 827318-24-1](/img/structure/B14227127.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide: is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This reaction facilitates the formation of the desired product in good yields.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the pyrazole or indole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antitumor, or antimicrobial activities .
Medicine: The compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole moiety and exhibit similar biological activities.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: These compounds also contain the pyrazole ring and are studied for their therapeutic potential.
Uniqueness: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide is unique due to the combination of pyrazole and indole moieties in its structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
827318-24-1 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]propanamide |
InChI |
InChI=1S/C14H14N4O/c1-2-14(19)17-11-3-4-12-9(5-11)6-13(18-12)10-7-15-16-8-10/h3-8,18H,2H2,1H3,(H,15,16)(H,17,19) |
Clave InChI |
FCXKDPZCFQLEJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
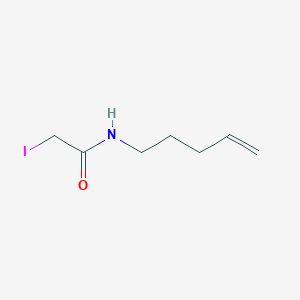
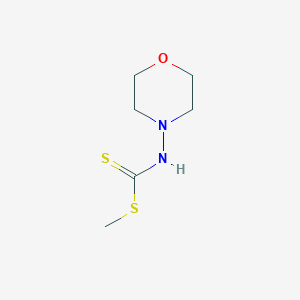
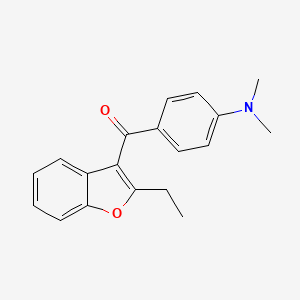
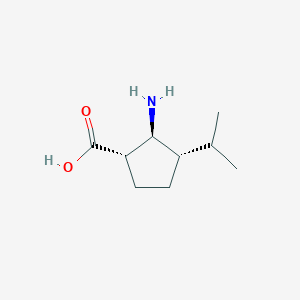
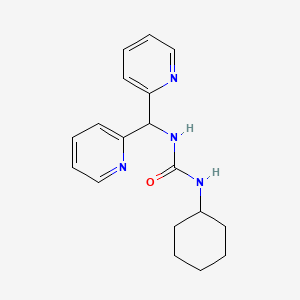
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
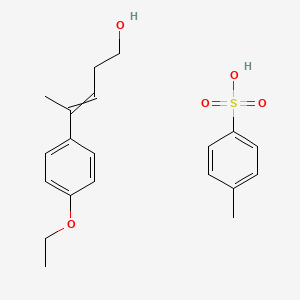

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
